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Compound of Interest

Compound Name: Z-Orn(fmoc)-OH

Cat. No.: B613311 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Nα-(9-fluorenylmethoxycarbonyl)-Nδ-

(benzyloxycarbonyl)-L-ornithine, commonly known as Z-Orn(Fmoc)-OH, a key building block in

modern solid-phase peptide synthesis (SPPS). Its unique orthogonal protection scheme offers

significant versatility in the construction of complex and modified peptides.

Introduction to Z-Orn(Fmoc)-OH
Z-Orn(Fmoc)-OH is a derivative of the non-proteinogenic amino acid L-ornithine. In peptide

synthesis, protecting reactive functional groups is crucial to prevent unwanted side reactions

and ensure the correct peptide sequence is assembled.[1] Z-Orn(Fmoc)-OH employs a

powerful orthogonal protection strategy, which is the cornerstone of its utility.[2]

α-Amino Group Protection: The α-amino group is protected by the base-labile Fmoc (9-

fluorenylmethoxycarbonyl) group. This group is stable under acidic conditions but is readily

removed by a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF),

allowing for sequential peptide chain elongation.[3][4]

δ-Amino Group Protection: The side-chain δ-amino group is protected by the Z

(Benzyloxycarbonyl, also abbreviated as Cbz) group. The Z group is stable to the basic

conditions used for Fmoc removal and also to mildly acidic conditions.[5] It is typically

removed under reductive conditions, most commonly via catalytic hydrogenolysis (e.g., H₂

gas with a palladium catalyst).[6][7]
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This differential stability makes the Fmoc and Z groups an "orthogonal pair," enabling the

selective deprotection of one group without affecting the other.[2][8] This allows for specific

modifications at the ornithine side chain, such as lactam bridge formation for peptide cyclization

or the attachment of other molecules, while the peptide remains anchored to the solid support.

Physicochemical Properties
Quantitative data for Z-Orn(Fmoc)-OH is summarized below for easy reference.

Property Value Source(s)

IUPAC Name

(2S)-2-(9H-fluoren-9-

ylmethoxycarbonylamino)-5-

(phenylmethoxycarbonylamino

)pentanoic acid

[9]

Molecular Formula C₂₈H₂₈N₂O₆ [9]

Molecular Weight 488.5 g/mol [9]

Boiling Point 746.2 ± 60.0 °C (Predicted) [10][11]

Density 1.279 g/cm³ (Predicted) [10][11]

Storage Temp. 2-8°C [10][11]

CAS Number 201048-68-2 [12][13]

Common Synonyms

Fmoc-Orn(Z)-OH

Nα-Fmoc-Nδ-Cbz-L-ornithine

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(((benzyloxy)carbonyl)amino)pentanoic acid

N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N5-[(phenylmethoxy)carbonyl]-L-ornithine

Source(s):[9]
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Core Concepts and Visualizations
Understanding the structure and reaction flow is fundamental to successfully using Z-
Orn(Fmoc)-OH.

Z-Orn(Fmoc)-OH Structure

Fmoc Group
(α-Amine Protection)

Z (Cbz) Group
(δ-Amine Protection)L-Ornithine

Backbone

Carboxylic Acid
(Coupling Site)

Click to download full resolution via product page

Caption: Chemical structure of Z-Orn(Fmoc)-OH.

The SPPS Workflow
The incorporation of Z-Orn(Fmoc)-OH into a growing peptide chain follows the standard

iterative cycle of Fmoc-based solid-phase peptide synthesis. The process begins with a resin

(solid support) that has a free amino group, ready to be coupled with the first amino acid.[14]
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SPPS Cycle for Z-Orn(Fmoc)-OH

Peptide-Resin with
Free N-terminal Amine

1. Activation of Z-Orn(Fmoc)-OH
(e.g., HATU, DIPEA in DMF)

 

2. Coupling
(Activated amino acid is added to resin)

3. Wash
(Remove excess reagents)

4. Nα-Fmoc Deprotection
(20% Piperidine in DMF)

5. Wash
(Remove piperidine and byproducts)

Next Amino Acid?

 Yes

Peptide Elongated
by one Residue

 No

Click to download full resolution via product page

Caption: General workflow for incorporating Z-Orn(Fmoc)-OH in SPPS.
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The Orthogonal Deprotection Strategy
The key advantage of Z-Orn(Fmoc)-OH is the ability to selectively remove either the Fmoc or

the Z protecting group, leaving the other intact as well as the peptide's linkage to the resin.

Path A: Chain Elongation

Path B: Side-Chain Modification

Peptide-Resin
-Orn(Z)-

(Fmoc)-AA-...

20% Piperidine
in DMF

H₂ + Pd/C
(Catalytic Hydrogenolysis)

Peptide-Resin
-Orn(Z)-

(H2N)-AA-...

Removes Fmoc

Continue SPPS cycle...

Peptide-Resin
-Orn(H2N)-

(Fmoc)-AA-...

Removes Z (Cbz)

Perform side-chain
modification...

Click to download full resolution via product page

Caption: Orthogonal deprotection of Fmoc and Z groups.

Experimental Protocols
The following protocols provide a detailed methodology for the use of Z-Orn(Fmoc)-OH in a

manual SPPS workflow.
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Protocol 1: Incorporation of Z-Orn(Fmoc)-OH into a
Peptide Chain
This protocol details a single coupling cycle. The process is repeated until the desired peptide

sequence is assembled.[3][4][14]

Materials:

Peptide-resin with a free N-terminal amine

Z-Orn(Fmoc)-OH

Activation Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-

b]pyridinium 3-oxid hexafluorophosphate) or HBTU/HOBt

Base: N,N-Diisopropylethylamine (DIPEA)

Deprotection Solution: 20% (v/v) piperidine in DMF

Solvents: High-purity, amine-free DMF; Dichloromethane (DCM)

SPPS reaction vessel

Methodology:

Resin Preparation:

If starting a new synthesis, ensure the resin is properly swelled (typically 30-60 minutes in

DMF) and the N-terminal protecting group (if any) is removed.[15]

For an ongoing synthesis, start with the peptide-resin from the previous cycle's final wash

step.

Nα-Fmoc Deprotection (if applicable):

Add the deprotection solution (20% piperidine in DMF) to the peptide-resin. Use

approximately 10 mL of solution per gram of resin.
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Agitate the mixture for 3-5 minutes. Drain the solution.

Add a fresh portion of the deprotection solution and agitate for an additional 15-20

minutes.

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all

residual piperidine.

Amino Acid Activation:

In a separate vial, dissolve Z-Orn(Fmoc)-OH (3-5 equivalents relative to resin loading)

and an equivalent amount of HATU in DMF.

Add DIPEA (6-10 equivalents) to the solution.

Mix for 1-2 minutes. This "pre-activation" step should be brief to minimize the risk of side

reactions.

Coupling:

Immediately add the activated Z-Orn(Fmoc)-OH solution to the deprotected peptide-resin.

Agitate the mixture at room temperature for 1-4 hours.

Monitoring (Optional): To confirm the reaction is complete, perform a Kaiser test. A

negative result (yellow beads) indicates the absence of free primary amines and

successful coupling.[4] If the test is positive, the coupling step can be repeated.

Washing:

Drain the coupling solution from the reaction vessel.

Wash the peptide-resin thoroughly to remove excess reagents and byproducts. A typical

wash sequence is: DMF (x3), DCM (x3), and DMF (x3).

The resin is now ready for the deprotection of the newly added Fmoc group and the coupling of

the next amino acid in the sequence.
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Protocol 2: Selective Deprotection of the Side-Chain Z
Group
This protocol is performed after the full peptide sequence has been assembled and while the

peptide is still attached to the resin.

Materials:

Peptide-resin containing the Z-Orn residue

Catalyst: 10% Palladium on carbon (Pd/C)

Hydrogen Source: Hydrogen gas (H₂) balloon or a transfer hydrogenation reagent like formic

acid or ammonium formate.[6][16]

Solvent: Methanol (MeOH), DMF, or a suitable mixture.

Reaction flask with stir bar, hydrogenation apparatus.

Methodology:

Resin Preparation:

Transfer the dried peptide-resin to a round-bottom flask.

Swell the resin in the chosen solvent (e.g., DMF or MeOH) for 30-60 minutes.

Catalyst Addition:

Carefully add the 10% Pd/C catalyst to the flask (typically 5-10 mol% relative to the

substrate).

Caution: Pd/C can be pyrophoric when dry. Handle with care and ensure it remains wet

with solvent.[7]

Hydrogenolysis Reaction:

Secure the flask to a hydrogenation apparatus.
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Purge the flask by evacuating and backfilling with an inert gas (like Nitrogen or Argon),

then with hydrogen gas. Repeat this process three times.

Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., from a

balloon) at room temperature.

If using a transfer agent like formic acid, add it to the mixture and stir at room temperature

or with gentle heating.

Reaction Monitoring and Work-up:

Monitor the reaction by taking a small sample of resin, cleaving the peptide, and analyzing

it via HPLC-MS.

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove

the Pd/C catalyst.

Wash the resin thoroughly with the reaction solvent followed by DCM to remove

byproducts.

The resulting free δ-amino group on the ornithine side chain is now available for subsequent

modification, such as cyclization or conjugation.

Conclusion
Z-Orn(Fmoc)-OH is an invaluable tool for peptide chemists. Its robust orthogonal protecting

group strategy provides a reliable method for introducing ornithine into peptide sequences,

while offering the flexibility for selective side-chain manipulations. By mastering the protocols

for its incorporation and the selective deprotection of its Z group, researchers can unlock

advanced synthetic pathways for creating complex cyclic peptides, peptide conjugates, and

other novel structures essential for drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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